molecular formula C29H36N6O6 B601690 埃尔曲班奥拉明

埃尔曲班奥拉明

货号: B601690
分子量: 564.6 g/mol
InChI 键: DJMJHIKGMVJYCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

埃尔曲前列胺是一种血小板生成素受体激动剂,主要用于治疗血小板减少症,这是一种以血小板计数异常低为特征的疾病。它在患有慢性免疫性血小板减少症和严重再生障碍性贫血的患者中特别有效。 埃尔曲前列胺通过刺激骨髓中血小板的生成而发挥作用,从而降低出血和瘀伤的风险 .

科学研究应用

Treatment of Chronic Immune Thrombocytopenic Purpura (ITP)

Overview:
Eltrombopag olamine is primarily indicated for adults with chronic immune thrombocytopenic purpura who have not responded adequately to corticosteroids or immunoglobulins. It stimulates the bone marrow to produce more platelets, thereby reducing the risk of bleeding associated with low platelet counts.

Clinical Efficacy:

  • In clinical trials such as ENABLE 1 and ENABLE 2, patients receiving eltrombopag showed significant improvements in platelet counts compared to placebo groups. For instance, after treatment, 79% of patients on eltrombopag achieved a platelet count of 50–400 x 10^9/L at least once during the study period .
  • The initial dose is typically 50 mg once daily, with adjustments based on platelet counts. The maximum recommended dose is 75 mg daily .

Data Table: Efficacy of Eltrombopag in ITP Trials

Trial NamePatient GroupInitial DoseResponse Rate (%)Follow-up Duration
ENABLE 1ITP Patients25 mg/day79%6 months
ENABLE 2ITP Patients50 mg/day79%6 months

Treatment of Thrombocytopenia in Chronic Hepatitis C

Overview:
Eltrombopag is also utilized in managing thrombocytopenia in patients with chronic hepatitis C, particularly to facilitate interferon-based therapy. By increasing platelet counts, it allows patients to initiate and maintain antiviral treatment effectively.

Clinical Findings:

  • Studies indicate that eltrombopag can significantly enhance the likelihood of achieving sustained virologic response (SVR), which is crucial for reducing mortality and the incidence of liver-related complications .
  • The compound has been shown to improve treatment adherence by allowing higher doses of interferon without the risk of bleeding complications due to low platelet counts.

Use in Severe Aplastic Anemia

Overview:
In patients with severe aplastic anemia, eltrombopag is employed as part of a combination therapy strategy. It is used alongside standard immunosuppressive treatments to enhance platelet production.

Clinical Evidence:

  • A clinical trial demonstrated that eltrombopag improved platelet counts and reduced the need for transfusions in patients who had previously failed other treatments .
  • The drug's mechanism helps stimulate megakaryocyte proliferation, leading to increased platelet production from bone marrow progenitor cells.

Case Study 1: Chronic Immune Thrombocytopenic Purpura

A patient with chronic immune thrombocytopenic purpura who had previously undergone splenectomy and failed multiple treatments was administered eltrombopag. After six months of treatment, the patient's platelet count stabilized above the threshold required for safe daily activities, significantly improving quality of life.

Case Study 2: Chronic Hepatitis C

A cohort study involving patients with chronic hepatitis C treated with eltrombopag alongside pegylated interferon showed a marked increase in SVR rates compared to historical controls not receiving eltrombopag. This highlights its role in optimizing antiviral therapy outcomes.

Safety Profile and Considerations

While eltrombopag olamine is effective, it carries potential risks such as hepatotoxicity and increased incidence of thromboembolic events. Monitoring liver function tests and platelet counts during treatment is essential to mitigate these risks .

作用机制

埃尔曲前列胺通过与血小板生成素受体的跨膜域相互作用而发挥其作用。这种相互作用刺激 STAT 和 JAK 蛋白的磷酸化,导致骨髓中血小板生成增加。 与其他血小板生成素受体激动剂不同,埃尔曲前列胺不激活 AKT 途径 .

类似化合物:

  • 罗米普洛斯汀
  • 阿伐曲前列胺
  • 鲁舒曲前列胺

比较: 埃尔曲前列胺在其与血小板生成素受体的跨膜域结合的能力方面是独一无二的,而其他类似化合物如罗米普洛斯汀和阿伐曲前列胺则与不同的域结合。 这种独特的结合机制使埃尔曲前列胺能够与内源性血小板生成素协同作用,增强其刺激血小板生成的功效 .

生化分析

Biochemical Properties

Eltrombopag olamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the transmembrane domain of the human thrombopoietin receptor (TPO-R), stimulating the phosphorylation of STAT and JAK proteins . This interaction does not activate the AKT pathway, distinguishing it from other thrombopoietin receptor agonists . Additionally, eltrombopag olamine acts as a powerful iron chelator, mobilizing iron from cellular stores and reducing reactive oxygen species (ROS) levels .

Cellular Effects

Eltrombopag olamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to decrease labile iron within leukemia cells, which is relevant to its antiproliferative and apoptotic effects in acute myeloid leukemia . Furthermore, eltrombopag olamine enhances insulin secretion in pancreatic cells and reduces intracellular ROS levels, thereby restoring cellular function . It also promotes the proliferation and differentiation of megakaryocytes, leading to increased platelet production .

Molecular Mechanism

At the molecular level, eltrombopag olamine exerts its effects by binding to the thrombopoietin receptor and stimulating the phosphorylation of STAT and JAK proteins . This activation leads to the proliferation and differentiation of megakaryocytes, which are precursor cells for platelets . Eltrombopag olamine also acts as an iron chelator, binding to iron (III) and mobilizing it from cellular stores . This chelation reduces ROS levels and restores cellular function in various cell types .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eltrombopag olamine have been observed to change over time. The compound is stable and maintains its activity over extended periods. In vitro studies have shown that eltrombopag olamine can sustain its effects on platelet production and iron chelation for several weeks . Long-term studies in vivo have demonstrated that eltrombopag olamine can maintain increased platelet counts and reduced bleeding risks in patients with immune thrombocytopenia .

Dosage Effects in Animal Models

The effects of eltrombopag olamine vary with different dosages in animal models. At lower doses, it effectively increases platelet counts without significant adverse effects . At higher doses, eltrombopag olamine may cause hepatotoxicity, as indicated by elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels . It is crucial to monitor liver function and adjust dosages accordingly to avoid toxic effects .

Metabolic Pathways

Eltrombopag olamine is metabolized predominantly through oxidative pathways involving CYP1A2 and CYP2C8 enzymes . It undergoes further conjugation with glucuronic acid, glutathione, or cysteine, facilitated by UGT1A1 and UGT1A3 enzymes . These metabolic pathways ensure the efficient breakdown and elimination of eltrombopag olamine from the body .

Transport and Distribution

Eltrombopag olamine is transported and distributed within cells and tissues through various mechanisms. It is an orally bioavailable compound with peak absorption occurring 2-6 hours after administration . The compound is highly protein-bound (>99%) and has a volume of distribution that allows it to reach target tissues effectively . Eltrombopag olamine interacts with transporters such as BCRP, which facilitates its movement from the liver into the bile .

Subcellular Localization

The subcellular localization of eltrombopag olamine is influenced by its binding interactions and post-translational modifications. It primarily localizes to the transmembrane domain of the thrombopoietin receptor, where it exerts its effects on platelet production . Additionally, eltrombopag olamine’s iron-chelating properties allow it to interact with intracellular iron stores, reducing ROS levels and restoring cellular function .

准备方法

合成路线和反应条件: 埃尔曲前列胺的合成涉及多个关键步骤。一种常见的合成方法是从 3’-氨基-2’-羟基联苯-3-羧酸与乙酰乙酸烷基酯的偶联反应开始,形成中间体。 该中间体然后与 3,4-二甲基苯肼进行缩合环化反应,生成埃尔曲前列胺 .

工业生产方法: 埃尔曲前列胺的工业生产通常包括用碱处理含有埃尔曲前列胺的反应混合物,然后进行纯化过程以获得最终产品。 该工艺旨在经济高效且环保,使其适合大规模生产 .

化学反应分析

反应类型: 埃尔曲前列胺会发生各种化学反应,包括氧化、还原和结合。体外研究表明,埃尔曲前列胺的氧化代谢主要由 CYP1A2 和 CYP2C8 等酶介导。 此外,涉及 UGT1A1 和 UGT1A3 的葡萄糖醛酸化反应在其代谢中起着重要作用 .

常用试剂和条件: 埃尔曲前列胺的合成和反应中常用的试剂包括乙酰乙酸烷基酯、3,4-二甲基苯肼,以及用于纯化过程的各种碱。 反应条件通常涉及控制温度和 pH 值以确保最佳产率 .

主要产物: 埃尔曲前列胺反应形成的主要产物包括其各种中间体和最终的双乙醇胺盐形式,它是医疗治疗中使用的活性药物成分 .

相似化合物的比较

  • Romiplostim
  • Avatrombopag
  • Lusutrombopag

Comparison: Eltrombopag olamine is unique in its ability to bind to the transmembrane domain of the thrombopoietin receptor, whereas other similar compounds like romiplostim and avatrombopag bind to different domains. This unique binding mechanism allows eltrombopag olamine to work synergistically with endogenous thrombopoietin, enhancing its efficacy in stimulating platelet production .

生物活性

Eltrombopag olamine is a small-molecule thrombopoietin receptor (TPO-R) agonist primarily used to treat thrombocytopenia in various clinical settings, including chronic immune thrombocytopenic purpura (ITP) and hepatitis C. Its biological activity is characterized by its ability to stimulate megakaryocyte proliferation and platelet production, thereby increasing platelet counts in patients.

Eltrombopag olamine exerts its effects by binding to the TPO receptor (c-Mpl), leading to the activation of downstream signaling pathways that promote megakaryopoiesis and thrombopoiesis. The compound has been shown to activate the signal transducer and activator of transcription (STAT) pathway, which is crucial for megakaryocyte differentiation and proliferation.

Key Findings on Biological Activity

  • In Vitro Studies : Eltrombopag demonstrated significant TPO receptor activation, with an effective concentration (EC50) ranging from 0.1 to 0.27 μM. It induced the proliferation of TPO-dependent human megakaryocytic leukemia cell lines with an EC50 of 0.03 μM and promoted the differentiation of CD34+ progenitor cells into megakaryocytes .
  • In Vivo Efficacy : In studies involving chimpanzees, eltrombopag administration resulted in a 1.3-2.4 fold increase in platelet counts after five daily doses of ≥5 mg/kg, indicating its effectiveness in stimulating platelet production .
  • Species-Specific Activity : Eltrombopag's activity is limited to humans and chimpanzees due to differences in TPO receptor structure in other species, such as mice and rats, which do not respond to the drug even at high concentrations .

Absorption and Distribution

  • Bioavailability : Eltrombopag has medium permeability and is classified as BCS Class 2/4, indicating variable absorption characteristics. It is primarily metabolized in the liver through oxidation and conjugation processes .
  • Half-Life : The elimination half-life of eltrombopag is approximately 21-32 hours, allowing for once-daily dosing in clinical practice .

Excretion

  • Approximately 59% of eltrombopag is excreted via feces, while around 31% is eliminated through urine as metabolites. Notably, eltrombopag itself is not detected in urine .

Chronic Immune Thrombocytopenic Purpura (ITP)

In clinical trials, eltrombopag has been shown to effectively increase platelet counts in patients with chronic ITP who have not responded adequately to other treatments. The ability to raise platelet levels allows for improved management of bleeding risks associated with this condition.

Hepatitis C

Eltrombopag is also used in patients with chronic hepatitis C undergoing antiviral therapy, where it helps manage thrombocytopenia that can complicate treatment regimens involving interferon .

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of eltrombopag against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Research indicates that eltrombopag may disrupt bacterial biofilms and inhibit bacterial growth without significant cytotoxicity to mammalian cells . This novel application suggests a broader therapeutic potential beyond its established uses.

Summary Table: Biological Activity Characteristics

CharacteristicDetails
Mechanism TPO receptor agonist
Primary Uses Chronic ITP, hepatitis C
EC50 for Megakaryocyte Proliferation 0.03 μM
Half-Life 21-32 hours
Excretion 59% feces, 31% urine (metabolites only)
Species-Specific Activity Effective in humans and chimpanzees only

属性

IUPAC Name

2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4.2C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;2*3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);2*4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMJHIKGMVJYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496775-62-3
Record name Eltrombopag olamine [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid - 2-aminoethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELTROMBOPAG OLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U07F515LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Eltrombopag olamine?

A1: Eltrombopag olamine is a thrombopoietin receptor agonist. [, , , ] It binds to the thrombopoietin receptor on the surface of cells in the bone marrow, mimicking the action of the natural hormone thrombopoietin. [, , ] This binding stimulates the production and differentiation of megakaryocytes, the cells responsible for producing platelets. [, , ]

Q2: What are the downstream effects of Eltrombopag olamine binding to the thrombopoietin receptor?

A2: The primary downstream effect of Eltrombopag olamine binding is an increase in platelet production. [, , , ] This leads to an increase in platelet count in the blood, which is beneficial for patients with thrombocytopenia, a condition characterized by low platelet counts. [, , , ]

Q3: What is the molecular formula and weight of Eltrombopag olamine?

A3: Eltrombopag olamine is the bis(monoethanolamine) salt of Eltrombopag. The molecular formula of Eltrombopag olamine is (C2H8NO)2 (C25H20N4O4) . Its molecular weight is 592.65 g/mol.

Q4: Are there any characteristic spectroscopic data available for Eltrombopag olamine?

A4: Studies have reported that Eltrombopag olamine exhibits a maximum absorbance wavelength (λmax) at 423nm in ethanol and at 247 nm in methanol. [, ] These wavelengths can be used for its detection and quantification via UV spectroscopy. [, ]

Q5: What formulation strategies are employed to improve the stability, solubility, or bioavailability of Eltrombopag olamine?

A6: While specific formulation strategies for Eltrombopag olamine are not detailed in the provided abstracts, research highlights that the drug is commercially available in tablet form. [, ] Developing stable formulations is crucial, especially given its instability under certain stress conditions.

Q6: What is known about the pharmacokinetics (ADME) of Eltrombopag olamine?

A6: Specific details on the absorption, distribution, metabolism, and excretion of Eltrombopag olamine are not provided in the abstracts.

Q7: What are the primary clinical applications of Eltrombopag olamine?

A9: Eltrombopag olamine is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts. [, , ] This includes its use in adults and children with chronic immune thrombocytopenic purpura (ITP) who haven't responded well to other treatments. Additionally, it's used to treat severe aplastic anemia, a condition where the bone marrow doesn't produce enough blood cells. Eltrombopag olamine is also being investigated for its potential in treating other conditions, including chronic hepatitis C and various types of cancer. [, , ]

Q8: What analytical methods are commonly used to characterize and quantify Eltrombopag olamine?

A10: UV spectroscopy and RP-HPLC are among the analytical methods employed for the characterization and quantification of Eltrombopag olamine. [, , ] UV spectroscopy capitalizes on the drug's maximum absorbance at specific wavelengths, while RP-HPLC facilitates the separation and quantification of the drug and its impurities. [, , ]

Q9: How is the quality of Eltrombopag olamine controlled during development and manufacturing?

A11: While specific details about the quality control processes for Eltrombopag olamine aren't outlined in the abstracts, research emphasizes the importance of identifying and controlling impurities during manufacturing. These impurities, including Eltrombopag olamine ester, 2-aminophenol analogue of Eltrombopag, 3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl dibenzoic acid, and 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid, can influence the quality and efficacy of the drug.

Q10: Are there any known cases of resistance to Eltrombopag olamine therapy?

A12: Although the provided research doesn't delve into specific cases of Eltrombopag olamine resistance, it's crucial to acknowledge that treatment resistance can arise with any drug. Further investigation is needed to understand potential resistance mechanisms and their implications for long-term treatment efficacy.

Q11: What are the potential long-term effects of Eltrombopag olamine use?

A13: The long-term effects of Eltrombopag olamine are still under investigation. Continuous monitoring and further research are necessary to fully elucidate the drug's safety profile over extended periods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。